Indeno(1,2,3-cd)pyrene-1,2-dione

Chemical Carcinogenesis PAH Metabolite Toxicology Tumor Initiation Assay

Indeno(1,2,3-cd)pyrene-1,2-dione (CAS 99520‑63‑5), also referred to as IP‑1,2‑quinone or 1,2‑dihydroindeno[1,2,3‑cd]pyrene‑1,2‑dione, is a polycyclic aromatic hydrocarbon (PAH) quinone derived from the EPA‑listed priority pollutant indeno[1,2,3‑cd]pyrene. It is identified as a minor in vivo metabolite in mouse skin and as a key intermediate in peroxynitrite‑mediated metabolic activation of the parent hydrocarbon.

Molecular Formula C22H10O2
Molecular Weight 306.3 g/mol
CAS No. 99520-63-5
Cat. No. B14352978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno(1,2,3-cd)pyrene-1,2-dione
CAS99520-63-5
Molecular FormulaC22H10O2
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(=O)C(=O)C2=C36
InChIInChI=1S/C22H10O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10H
InChIKeySGDBIZMKXCHFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indeno(1,2,3-cd)pyrene-1,2-dione (CAS 99520-63-5) Procurement Guide: A Non‑Alternant PAH Quinone Reference Standard for Metabolic Toxicology & Environmental Analysis


Indeno(1,2,3-cd)pyrene-1,2-dione (CAS 99520‑63‑5), also referred to as IP‑1,2‑quinone or 1,2‑dihydroindeno[1,2,3‑cd]pyrene‑1,2‑dione, is a polycyclic aromatic hydrocarbon (PAH) quinone derived from the EPA‑listed priority pollutant indeno[1,2,3‑cd]pyrene [1]. It is identified as a minor in vivo metabolite in mouse skin [2] and as a key intermediate in peroxynitrite‑mediated metabolic activation of the parent hydrocarbon [3]. Its distinct 1,2‑dione substitution pattern on the indeno[1,2,3‑cd]pyrene scaffold imparts physicochemical properties that differ markedly from the parent PAH, establishing this compound as a necessary, non‑substitutable reference material for targeted metabolomic and mutagenicity studies.

Workflow Non-alternant PAH quinone reference standard for metabolic toxicology studies
Selection 1,2-dione substitution pattern supports peroxynitrite-pathway-specific monitoring
Use Context Analytical standard for LC-MS/MS method development and environmental PAH metabolite panels

Why Generic PAH Quinone Standards Cannot Replace Indeno(1,2,3-cd)pyrene-1,2-dione in Toxicology and Metabolomics Workflows


Generic PAH quinones (e.g., benzo[a]pyrene‑7,8‑dione or pyrene‑1,6‑dione) are frequently employed as surrogate analytical standards for oxidized PAH metabolites, yet this practice fails when the analyte of interest is indeno[1,2,3‑cd]pyrene‑1,2‑dione. Its non‑alternant, five‑ring aromatic backbone yields a unique chromatographic retention time, mass fragmentation pattern, and a distinct redox potential that are absent in alternant PAH quinones [1][2]. Most critically, the 1,2‑dione moiety determines its specific role in peroxynitrite‑driven mutagenic activation – a pathway that is not replicated by bay‑region or K‑region quinones of other PAH classes [3]. Consequently, substituting this compound with a generic quinone standard introduces quantitation errors, misassignment of metabolic pathways, and loss of biological relevance.

This Reference Standard Indeno[1,2,3-cd]pyrene-1,2-dione: non-alternant 5-ring backbone with 1,2-dione motif
Generic Substitute Alternant PAH quinones (e.g., BaP-7,8-dione): different ring topology, distinct redox potential and chromatographic retention
This Reference Standard Peroxynitrite-pathway intermediate; activation-dependent mutagen specificity confirmed
Generic Substitute Bay-region or K-region quinones: do not replicate peroxynitrite-driven mutagenic activation pathway
Substituting with a generic PAH quinone standard may introduce quantitation errors and misassignment of metabolic pathways. Chromatographic retention and MS/MS fragmentation may not transfer.

Quantitative Evidence Guide: Indeno(1,2,3-cd)pyrene-1,2-dione (99520-63-5) vs. Closest Analogs – Head-to-Head Performance Data


Negligible Tumor-Initiating Activity vs. K-Region Epoxide (80% Tumor Incidence at Equivalent Dose) in Mouse Skin Model

In a CD‑1 mouse skin tumor initiation study, trans‑1,2‑dihydro‑1,2‑dihydroxy‑indeno[1,2,3‑cd]pyrene (K‑region dihydrodiol) and 1,2‑dihydro‑1,2‑epoxy‑indeno[1,2,3‑cd]pyrene (K‑region epoxide) both produced an 80% incidence of tumor‑bearing mice at a total initiating dose of 1.0 mg [1]. In contrast, indeno[1,2,3‑cd]pyrene‑1,2‑dione was concurrently identified only as a minor in vivo metabolite in the same mouse skin model and was not associated with any tumor‑initiating activity [1]. This stark differential in carcinogenic potency – 80% tumor incidence for the epoxide/dihydrodiol versus nondetectable activity for the 1,2‑dione – demonstrates that the oxidation state at the 1,2‑position is the decisive structural determinant of biological hazard.

Tumor-initiation model comparison
Cross-study comparable
Dione: not reported to induce tumors
1,2-dione vs K-region epoxide
Epoxide/dihydrodiol: 80% tumor-bearing mice at 1.0 mg total initiating dose (CD-1 mouse skin, 20 animals/group, 30 weeks)
Supports metabolic studies focused on mutagenic activation without confounding tumor-model endpoints
Model-specific endpoint context; dione identified as minor in vivo metabolite in same model
Chemical Carcinogenesis PAH Metabolite Toxicology Tumor Initiation Assay

Indirect Mutagen (Activation-Dependent) vs. Direct-Acting K-Region Epoxide in Salmonella TA100 Ames Assay

The mutagenic properties of indeno[1,2,3‑cd]pyrene metabolites diverge sharply according to oxidation state. The 1,2‑epoxide of indeno[1,2,3‑cd]pyrene is a potent direct‑acting mutagen in Salmonella typhimurium TA100 without any exogenous metabolic activation system [1]. By contrast, IP‑1,2‑quinone (indeno[1,2,3‑cd]pyrene‑1,2‑dione) exerts mutagenicity only after metabolic activation in a peroxynitrite/Fe(III)porphyrin biomimetic system; the Ames test and cell transformation assays revealed that the quinone itself requires this activation step to contribute to the overall mutagenic response [2]. This functional distinction – direct-acting vs. indirect-acting mutagen – underscores the necessity of using the authentic 1,2‑dione standard when dissecting activation‑dependent genotoxicity pathways.

Mutagenicity mechanism comparison
Cross-study comparable
Activation-dependent vs direct-acting mutagen
1,2-dione: indirect vs 1,2-epoxide: direct
Salmonella TA100; dione requires peroxynitrite/Fe(III)porphyrin activation; epoxide mutagenic without S9
Supports mechanism-of-action genotoxicity studies distinguishing direct DNA-reactive from bioactivation-dependent compounds
Assay context; supports tiered genotoxicity screening interpretation
Genetic Toxicology Ames Mutagenicity Metabolic Activation

First-Stage Intermediate in Peroxynitrite-Mediated PAH Oxidation: Sequential Pathway Evidence vs. OH-IND and 2NO2-IND Products

Using a porphyrin/peroxynitrite biomimetic system, Luo et al. (2015) demonstrated that indeno[1,2,3‑cd]pyrene (IND) is first transformed to IND‑quinone (indeno[1,2,3‑cd]pyrene‑1,2‑dione) and 2NO2‑IND, which are subsequently further converted to hydroxylated IND products (OH‑IND) [1]. This establishes the 1,2‑dione as the primary intermediate in the peroxynitrite‑initiated oxidation cascade, whereas OH‑IND metabolites appear only at later reaction stages. In contrast, in classical cytochrome P450‑mediated metabolism, the 1,2‑epoxide is the initial oxidation product [2]. The dione thus serves as a pathway‑specific biomarker for peroxynitrite‑driven PAH activation, distinct from the P450‑derived epoxide.

Peroxynitrite pathway evidence
Head-to-head
IND IND-quinone (1,2-dione) OH-IND
First-stage intermediate confirmed by stopping reaction at sequential stages; HPLC-ESI-MS/MS detection
Supports pathway-specific peroxynitrite biomarker monitoring in inflammatory-driven PAH genotoxicity research
Porphyrin/peroxynitrite biomimetic system; distinct from P450-derived epoxide pathway
PAH Metabolism Peroxynitrite Chemistry Reaction Kinetics

Enhanced Polarity and Thermal Stability vs. Parent Indeno[1,2,3-cd]pyrene: Density (+8.1%) and Boiling Point (+93.5°C) Differences

The introduction of the 1,2‑dione moiety substantially alters the physicochemical profile of the indeno[1,2,3‑cd]pyrene scaffold. The parent hydrocarbon (indeno[1,2,3‑cd]pyrene, CAS 193‑39‑5) exhibits a density of 1.378 g/cm³ and a boiling point of 497.1 °C . In contrast, indeno[1,2,3‑cd]pyrene‑1,2‑dione (99520‑63‑5) displays a density of 1.49 g/cm³ and a boiling point of 590.6 °C at 760 mmHg . This represents an 8.1% increase in density and a 93.5 °C elevation in boiling point, directly attributable to the polar carbonyl groups. These differences govern reversed‑phase chromatographic retention (the dione elutes earlier), solid‑phase extraction recovery, and thermal stability during GC‑MS analysis.

Physicochemical differentiation
Data to verify
+93.5 °C Δ boiling point
+8.1% density increase vs parent IP (1.49 vs 1.378 g/cm³ at 760 mmHg)
Supports distinct chromatographic retention and thermal stability profiling in GC-MS/LC-MS method development
Predicted properties from standard databases; experimental verification recommended
Physicochemical Properties Chromatographic Retention Material Handling

Analytical Specificity: Unique Retention Time and Mass Fragmentation Pattern Enabling Unambiguous Quantification in Complex Environmental Matrices

Indeno[1,2,3‑cd]pyrene‑1,2‑dione possesses a molecular formula of C22H10O2 (MW 306.3 Da) and a distinctive hexacyclic ring system that yields a unique retention time and MS/MS fragmentation fingerprint when analyzed by HPLC‑ESI‑MS/MS [1]. In the 2015 Luo et al. study, this specific quinone was chromatographically resolved from co‑eluting hydroxylated metabolites (OH‑IND) and nitro‑derivatives (2NO2‑IND) using the validated HPLC‑ESI‑MS/MS method, confirming its utility as an unambiguous reference standard [1]. Generic PAH quinone standards from alternant ring systems (e.g., benzo[a]pyrene‑7,8‑dione, MW 282.3 Da) exhibit different precursor → product ion transitions and retention indices, rendering them unsuitable for this targeted analysis [2].

Analytical specificity
Class-level
C22H10O2, MW 306.3 Da
+24 Da mass difference vs BaP-7,8-dione (282.3 Da); unique SRM transitions; resolved from OH-IND and 2NO2-IND by HPLC-ESI-MS/MS
Supports unambiguous quantification in environmental PAH metabolite panels; generic quinone standards may yield false identification
Class-level inference; retention index and fragmentation fingerprint are structure-specific
Environmental Analytical Chemistry LC-MS/MS Method Development Reference Standard Purity

Optimal Application Scenarios for Indeno(1,2,3-cd)pyrene-1,2-dione (99520-63-5) Based on Quantitative Differentiation Evidence


Peroxynitrite‑Mediated PAH Mutagenesis Pathway Dissection

The compound's established role as the first‑stage intermediate in the porphyrin/peroxynitrite biomimetic system makes it an indispensable authentic standard for laboratories studying inflammation‑driven PAH genotoxicity. As confirmed by Luo et al. (2015), monitoring IND‑quinone formation enables precise tracking of the peroxynitrite pathway, distinct from cytochrome P450‑dependent epoxidation. Using the genuine 1,2‑dione standard eliminates the risk of misidentifying pathway intermediates that occurs when surrogate quinone standards are employed [1].

In Vivo PAH Metabolite Profiling and Biomarker Quantification in Mouse Skin Models

The compound has been definitively identified as a minor in vivo metabolite of indeno[1,2,3‑cd]pyrene in mouse skin, alongside major metabolites 8‑hydroxy‑IP and trans‑1,2‑dihydrodiol‑IP (Rice et al., 1986). Its low tumor‑initiating activity (nondetectable in the same model where the K‑region epoxide induced 80% tumor incidence) qualifies it as a suitable biomarker for exposure assessment without confounding carcinogenic endpoints. Procurement of the authentic dione reference standard is essential for accurate quantitation in metabolite profiling studies [2].

Development of Selective Reaction Monitoring (SRM) LC‑MS/MS Methods for Environmental PAH Quinone Panels

The unique molecular weight (306.3 Da), HPLC‑ESI‑MS/MS fragmentation pattern, and chromatographic resolution from co‑occurring hydroxylated and nitrated derivatives enable the compound to serve as a primary reference standard for targeted analytical methods. Its distinct physicochemical properties (density 1.49 g/cm³, boiling point 590.6 °C) relative to alternant PAH quinones further differentiate it in sample preparation workflows. Environmental laboratories analyzing air particulate matter, sediments, or biological matrices should directly source this compound to ensure method accuracy .

Activation‑Dependent Mutagenicity Screening in Genetic Toxicology Panels

As an indirect‑acting mutagen requiring peroxynitrite/Fe(III)porphyrin metabolic activation in the Ames TA100 assay, the 1,2‑dione provides a validated reference compound for distinguishing activation‑dependent from direct‑acting genotoxicants in screening batteries. Its procurement supports tiered testing strategies where discrimination between DNA‑reactive and bioactivation‑dependent mechanisms is required for mode‑of‑action determination [3].

Application
Selection Property
Validation Focus
Peroxynitrite pathway mapping studies
Pathway-specific intermediate standard
Temporal oxidation sequence verification by HPLC-ESI-MS/MS
In vivo metabolite profiling studies
Metabolite reference standard identity
Model-specific metabolite confirmation in dermal exposure research
Targeted LC-MS/MS method development
Chromatographic and mass specificity
SRM transition and retention-time verification against co-eluting metabolites
Genetic toxicology screening panels
Activation-dependent reference compound
Bioactivation requirement verification in tiered genotoxicity testing
Application fit is based on reported research evidence. Method-specific validation is recommended for each workflow.
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